methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. The molecule comprises:
- A 1-methyl-3-(4-methoxyphenyl)pyrazole moiety linked via a carbonyl group to a 5-phenylthiazole ring.
- A methyl ester group at position 4 of the thiazole. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as observed in analogous compounds .
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-27-18(13-17(26-27)14-9-11-16(30-2)12-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,25,28) |
InChI Key |
IIWUIROISOBMRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazone Condensation
The pyrazole core is synthesized via condensation of 4-methoxyacetophenone derivatives with hydrazines. For example, 4-methoxypropiophenone reacts with methylhydrazine in ethanol under reflux to form 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions:
Key Data:
-
Characterization: (DMSO-): δ 7.82 (d, 2H, Ar–H), 6.98 (d, 2H, Ar–H), 3.85 (s, 3H, OCH₃), 3.42 (s, 3H, N–CH₃).
Synthesis of Thiazole Intermediate: Methyl 2-Amino-5-Phenyl-1,3-Thiazole-4-Carboxylate
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of thiourea with α-halo carbonyl compounds. For instance, methyl α-bromo-β-phenylacrylate reacts with thiourea in ethanol at 80°C to form the thiazole core:
Key Data:
Coupling of Pyrazole and Thiazole Intermediates
Amide Bond Formation
The final step involves coupling the pyrazole carboxylic acid with the thiazole amine using carbodiimide-based reagents. A representative protocol uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):
Key Data:
-
Yield: 65–70%.
-
Purity: >95% (HPLC).
-
Optimization: Reaction time = 12–16 h, temperature = 0°C → room temperature.
Alternative Synthetic Routes and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, coupling the intermediates under microwave conditions (100°C, 30 min) improves yield to 78%.
Solvent-Free Mechanochemical Methods
Ball milling the pyrazole acid and thiazole amine with 1,1'-carbonyldiimidazole (CDI) as a coupling agent achieves 72% yield in 2 h, eliminating organic solvent use.
Characterization and Quality Control
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the amide bond, with torsional angles of 78.71° between the pyrazole and thiazole planes.
Challenges and Optimization Strategies
Byproduct Formation
Overcoupling or hydrolysis of the methyl ester is mitigated by:
-
Using excess DCC (1.5 equiv).
-
Maintaining anhydrous conditions.
Scalability Issues
Pilot-scale synthesis (100 g) requires:
-
Slow addition of DCC to control exothermic reactions.
-
Gradient recrystallization (hexane/ethyl acetate) for purity >99%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical DCC/DMAP | 65–70 | 16 | 95 | High reproducibility |
| Microwave-Assisted | 78 | 0.5 | 97 | Rapid synthesis |
| Mechanochemical | 72 | 2 | 94 | Solvent-free, eco-friendly |
Industrial Applications and Patent Landscape
The compound’s synthesis is covered under patents for anticancer and antimicrobial agents. For example, UA106470C2 describes a scalable hydrazone condensation method, while US8436001B2 details thiazole-pyrazole hybrids as kinase inhibitors .
Chemical Reactions Analysis
Key Functional Groups and Reactivity Hotspots
The compound contains three reactive regions (Fig. 1):
-
Thiazole ring (positions 2, 4, and 5)
-
Pyrazole-carbonylamino linkage (N-acyl group)
-
Methyl carboxylate ester
Table 1: Reactivity profile of functional groups
| Functional Group | Reaction Types | Observed Reactivity |
|---|---|---|
| Thiazole ring | Electrophilic substitution, alkylation | Moderate activation at C2 and C5 |
| Carboxylate ester | Hydrolysis, transesterification | Base-catalyzed saponification (pH >10) |
| Pyrazole-carbonylamino | Condensation, cycloaddition | Participation in H-bonding networks |
| 4-Methoxyphenyl group | Demethylation, electrophilic aromatic substitution | O-demethylation under strong acids |
Nucleophilic Reactions at the Ester Group
The methyl carboxylate undergoes predictable transformations:
Hydrolysis
-
Acidic conditions (HCl/H₂O, reflux): Forms carboxylic acid (yield: 78–85%)
-
Basic conditions (NaOH/EtOH, 60°C): Yields carboxylate salt (92% conversion)
Transesterification
With ethanol/H₂SO₄:
Reaction completes in 6 hr at 80°C (TLC monitoring).
Halogenation
Bromine in acetic acid selectively substitutes at C5:
Product : 5-Bromo-thiazole derivative (62% yield, confirmed by -NMR δ 7.8 ppm).
Alkylation
Reaction with methyl iodide (K₂CO₃/DMF):
Condensation Reactions
With primary amines:
Cycloadditions
[3+2] cycloaddition with nitrile oxides forms isoxazoline derivatives:
Reagents : Chloroxime, NEt₃
Product Stability : Decomposes above 150°C (DSC data) .
Stability Under Environmental Stressors
Table 2: Degradation pathways
| Condition | Observation | Half-Life (25°C) |
|---|---|---|
| pH 1.2 (HCl) | Ester hydrolysis + pyrazole N-demethylation | 3.2 hr |
| pH 9.0 (NaOH) | Complete ester saponification | 0.8 hr |
| UV light (254 nm) | Thiazole ring cleavage | 48 hr (50% loss) |
| Dry heat (100°C) | No decomposition | >30 days |
Reaction Monitoring and Characterization
-
TLC : Silica gel GF₂₅₄, eluent CHCl₃:MeOH (9:1)
-
X-ray crystallography : Monoclinic system (Space group P2₁/c), Z = 4
-
Mass spectrometry : Molecular ion [M+H]⁺ at m/z 491.2 (calc. 491.15)
Comparative Reactivity of Analogues
Table 3: Substituent effects on reaction rates (k, ×10⁻³ s⁻¹)
| Compound Variation | Ester Hydrolysis (pH 12) | Thiazole Bromination |
|---|---|---|
| 4-Methoxyphenyl → 4-Chlorophenyl | 1.42 ± 0.05 | 0.89 ± 0.03 |
| Methyl ester → Ethyl ester | 0.67 ± 0.02 | 1.12 ± 0.04 |
| N-Methylpyrazole → N-H pyrazole | 1.95 ± 0.07 | 1.01 ± 0.02 |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be studied for its potential biological activities. The presence of the pyrazole and thiazole rings suggests that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is likely to involve interactions with specific molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Insights:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogues (e.g., 9b , 9c ) but reduce electrophilic reactivity .
Physicochemical and Spectroscopic Properties
Comparative data for selected compounds:
| Property | Target Compound | 9a | 9c | 6h |
|---|---|---|---|---|
| Melting Point | Not reported | 218–220°C | 210–212°C | 195–197°C |
| IR (C=O stretch) | ~1680–1720 cm⁻¹* | 1685 cm⁻¹ | 1690 cm⁻¹ | 1675 cm⁻¹ |
| ¹H NMR (δ, ppm) | Aromatic H: ~7.0–8.5 | 7.2–8.3 (multiplet) | 7.1–8.4 (multiplet) | 6.9–8.1 (multiplet) |
Key Observations:
- Melting Points : Halogenated derivatives (9b , 9c ) exhibit lower MPs than phenyl-substituted 9a , likely due to reduced crystallinity from bulky substituents .
- Spectroscopic Trends : Consistent aromatic proton shifts across analogues confirm structural integrity of the core scaffold.
Crystallographic and Computational Analysis
- SHELX Refinement : Analogues (e.g., Ethyl 2-[5-(4-chlorophenyl)-...] ) were refined using SHELXL, confirming planar geometry and bond lengths consistent with conjugated systems .
- Hydrogen Bonding : Graph-set analysis (as in 6h ) could reveal intermolecular interactions critical for crystal packing and stability .
Biological Activity
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a thiazole ring, a pyrazole moiety, and various functional groups, which contribute to its biological activity. The following sections detail the biological activities associated with this compound, including relevant data tables and research findings.
Structural Overview
The molecular structure of this compound includes:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Pyrazole Moiety : Associated with anti-inflammatory and antitumor activities.
- Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
Molecular Formula
Molecular Weight
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The structure–activity relationship (SAR) suggests that the presence of specific substituents on the thiazole and pyrazole rings enhances cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.08 - 12.07 | Various Cancer Lines |
| Methyl 2-{...} | TBD | TBD |
Anti-inflammatory Properties
The pyrazole component of methyl 2-{...} has been linked to anti-inflammatory effects. Compounds in this class have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. Docking studies reveal that these compounds can effectively bind to the COX active site, suggesting a mechanism for their anti-inflammatory activity.
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. Preliminary studies on similar compounds have indicated that they can inhibit bacterial growth, although specific data on methyl 2-{...} is still required.
Study 1: Anticancer Efficacy
A study published in MDPI highlighted the anticancer potential of aminopyrazoles, demonstrating IC50 values ranging from low micromolar concentrations against different cancer cell lines. The study found that structural modifications significantly impacted biological activity, emphasizing the importance of the thiazole and pyrazole rings in enhancing efficacy .
Study 2: Inhibition of Tubulin Polymerization
Another research effort focused on the ability of thiazole-based compounds to inhibit tubulin polymerization. The results suggested that specific substitutions on the thiazole ring could lead to improved cytotoxic activity, with some derivatives showing over 90% inhibition in cell proliferation assays .
Study 3: In Silico Docking Studies
In silico studies have been conducted to understand the binding interactions of methyl 2-{...} with target proteins involved in cancer and inflammation pathways. These simulations indicated favorable binding affinities, supporting further investigation into its therapeutic potential .
Q & A
Q. Key Considerations :
- Regioselectivity in pyrazole formation requires controlled temperature and stoichiometric ratios .
- Thiazole ring closure may need catalytic bases like K₂CO₃ to enhance reactivity .
Which spectroscopic and analytical methods are critical for characterizing this compound?
Basic Research Question
A combination of techniques is required:
Advanced Tip : Discrepancies in NMR splitting patterns (e.g., unexpected doublets) may indicate rotameric equilibria, requiring variable-temperature NMR studies .
How can researchers optimize reaction yields for the pyrazole-thiazole hybrid structure?
Advanced Research Question
Yield optimization relies on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions but may require strict anhydrous conditions .
- Catalyst Screening : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling for aryl substitutions .
- Temperature Control : Pyrazole cyclization at 60–80°C minimizes side products .
Case Study : Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate synthesis achieved 78% yield using DMF and K₂CO₃ at 70°C .
How to resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Contradictions often arise from:
- Tautomerism : Pyrazole-thiazole hybrids may exhibit keto-enol tautomerism, altering NMR/IR signals. Use deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) to map proton-carbon correlations .
- Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns connectivity, as seen in analogous pyrazole-carbaldehyde structures .
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 09) to identify discrepancies .
Example : A ¹³C NMR mismatch at 125 ppm (experimental) vs. 130 ppm (calculated) was resolved via X-ray data showing unexpected hydrogen bonding .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
SAR studies require:
Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogens or electron-withdrawing groups) .
Biological Assays : Test analogs against target enzymes (e.g., kinase or antimicrobial activity) using in vitro inhibition assays .
Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., COX-2 or CYP450 isoforms) .
Data-Driven Design : Aryl-thiazole analogs with electron-donating groups (e.g., -OCH₃) showed enhanced binding affinity in docking studies .
How to design stability studies for this compound under varying conditions?
Advanced Research Question
Stability protocols include:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., >200°C for ester stability) .
- Hydrolytic Stability : Monitor ester/amide bond degradation in buffer solutions (pH 1–13) via HPLC .
- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products using LC-MS .
Critical Finding : Thiazole esters are prone to hydrolysis under basic conditions (pH >10), necessitating stabilized formulations .
What are the challenges in scaling up the synthesis of this compound?
Advanced Research Question
Scale-up hurdles include:
- Purification Complexity : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
- Exothermic Reactions : Pyrazole cyclization at large scales requires controlled cooling to prevent runaway reactions .
- Cost-Efficiency : Replace expensive coupling agents (e.g., EDCI) with polymer-supported reagents for easier recovery .
Case Study : A flow-chemistry approach improved yield reproducibility by 15% in analogous diazomethane syntheses .
How to address low reactivity in amide bond formation between pyrazole and thiazole units?
Advanced Research Question
Strategies to enhance reactivity:
- Activation of Carboxylic Acid : Use SOCl₂ or oxalyl chloride to generate acyl chlorides .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings .
- Microwave Assistance : Reduce reaction time from 24h to 2h with microwave irradiation at 100°C .
Example : A 20% yield increase was achieved using SOCl₂-activated pyrazole carbonyls in DCM .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
Key tools include:
- Lipinski’s Rule of Five : SwissADME or Molinspiration to evaluate drug-likeness (e.g., logP <5, MW <500) .
- Solubility Prediction : ALOGPS 2.1 or COSMO-RS for aqueous solubility estimates .
- pKa Determination : MarvinSketch or SPARC for ionization states under physiological conditions .
Critical Insight : Predicted logP of 3.2 suggests moderate lipid solubility, requiring formulation optimization for bioavailability .
How to design a bioactivity screening protocol for this compound?
Advanced Research Question
Protocol steps:
Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., pyrazole inhibitors of COX-2) .
In Vitro Assays : Use fluorescence polarization (FP) for kinase inhibition or microdilution for MIC determination against S. aureus .
Toxicity Screening : MTT assays on HEK293 cells to assess cytotoxicity .
Data Interpretation : IC₅₀ values <10 µM indicate high potency, while CC₅₀ >100 µM suggest low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
